molecular formula C30H35ClN4O4S2 B2750991 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322252-98-1

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2750991
CAS No.: 1322252-98-1
M. Wt: 615.2
InChI Key: ZEILUBIVRRHRDB-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex sulfonamide derivative featuring a benzamide core substituted with a diethylaminoethyl group, a 4-methoxybenzothiazole moiety, and a 3,4-dihydroquinoline sulfonyl group. This compound’s design integrates functionalities known to influence pharmacokinetics (e.g., solubility via the diethylaminoethyl group) and target binding (e.g., sulfonamide and benzothiazole pharmacophores). Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4S2.ClH/c1-4-32(5-2)20-21-33(30-31-28-26(38-3)13-8-14-27(28)39-30)29(35)23-15-17-24(18-16-23)40(36,37)34-19-9-11-22-10-6-7-12-25(22)34;/h6-8,10,12-18H,4-5,9,11,19-21H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEILUBIVRRHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, commonly referred to as compound 1321775-12-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H35ClN4O4S2C_{30}H_{35}ClN_{4}O_{4}S_{2}, with a molecular weight of 615.2 g/mol. The structure features a diethylaminoethyl group, a sulfonamide linkage to a 3,4-dihydroquinoline moiety, and a methoxybenzo[d]thiazole unit, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC30H35ClN4O4S2C_{30}H_{35}ClN_{4}O_{4}S_{2}
Molecular Weight615.2 g/mol
CAS Number1321775-12-5

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of diethylaminoethyl groups has been associated with enhanced cellular uptake and cytotoxicity against various cancer cell lines. In vitro studies using the MTT assay have shown that related compounds can effectively inhibit the proliferation of tumor cells, suggesting that compound 1321775-12-5 may possess similar anticancer properties.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Specifically, compounds that share structural characteristics with 1321775-12-5 have been shown to interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells. The sulfonamide group may enhance binding affinity to target proteins involved in these pathways.

Study on Cardiotoxicity

A study evaluating the cardiotoxic effects of related diethylamino compounds found that they can influence cardiac ion channels, particularly hERG channels. This suggests that while exploring the therapeutic potential of compound 1321775-12-5, careful consideration must be given to its effects on cardiac function. The study utilized electrocardiography (ECG) and MTT assays to assess toxicity levels in vitro and in vivo .

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that compounds with similar structures can induce cell death in various cancer cell lines. For example, doxorubicin-loaded micelles demonstrated significant cytotoxicity against HepG2 cells, indicating that modifications to the chemical structure can enhance drug delivery and efficacy . Such findings underscore the importance of further investigating the biological activity of compound 1321775-12-5 in cancer therapeutics.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Key Substituents Implications Reference
Target Compound Benzamide - N-(2-(diethylamino)ethyl)
- 4-methoxybenzo[d]thiazol-2-yl
- 3,4-dihydroquinolin-1(2H)-yl sulfonyl
- Enhanced solubility (basic diethylaminoethyl group).
- Methoxy group: electron-donating, may improve receptor binding.
- Sulfonyl-linked dihydroquinoline: potential π-π stacking and rigidity.
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (ID 1215321-47-3) Benzamide - N-(2-(dimethylamino)ethyl)
- 4-fluorobenzo[d]thiazol-2-yl
- Piperidin-1-yl sulfonyl
- Reduced solubility (dimethylamino vs. diethylamino).
- Fluoro group: electron-withdrawing, may alter binding affinity.
- Piperidine sulfonyl: less rigid than dihydroquinoline.
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (ID 533869-09-9) Benzamide - 4-ethoxy-3-ethylbenzo[d]thiazol-2-ylidene
- 3,4-dihydroisoquinolin-2-yl sulfonyl
- Ethoxy/ethyl groups: increased lipophilicity.
- Sulfonyl-linked dihydroisoquinoline: similar rigidity to dihydroquinoline.
N-(4-(Methylthio)phenyl)benzamide (3ah) Benzamide - 4-(Methylthio)phenyl
- 3,4-dihydroquinolin-1(2H)-yl ketone
- Methylthio: moderate electron-donating effect.
- Ketone instead of sulfonamide: altered hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The diethylaminoethyl group in the target compound enhances water solubility compared to dimethylaminoethyl derivatives .
  • Rigidity: The 3,4-dihydroquinoline sulfonyl group (target) introduces conformational rigidity, which may enhance target selectivity over piperidine-based analogs .

Bioactivity and Functional Insights

  • Antioxidant Potential: Benzothiazole sulfonamides () have shown radical-scavenging activity, though substituents like methoxy vs. fluoro may modulate efficacy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during sulfonylation to prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance intermediate solubility and reaction efficiency .
  • Reaction time : Extended coupling steps (12–24 hours) ensure complete amide bond formation . Methodological tip: Use HPLC to monitor reaction progress and adjust parameters iteratively .

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., dihydroquinoline sulfonyl peaks at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 599.2) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzothiazole and diethylaminoethyl moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases (e.g., immunoproteasome subunits LMP2/LMP7) .
  • Binding affinity assays : Surface plasmon resonance (SPR) to quantify interactions with targets like EGFR or tubulin .

Advanced Research Questions

Q. How does the compound’s sulfonyl group influence its pharmacokinetic properties?

The sulfonyl group enhances:

  • Solubility : Polar interactions improve aqueous solubility (logP ≈ 2.5) .
  • Metabolic stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing effects .
  • Target binding : Hydrogen bonding with serine or lysine residues in enzyme active sites . Advanced method: Perform molecular dynamics simulations to map sulfonyl interactions with target proteins .

Q. What strategies resolve synthetic impurities in the diethylaminoethyl side chain?

Common impurities arise from incomplete alkylation or oxidation. Mitigation approaches:

  • Chromatographic purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
  • Reductive amination : Use sodium cyanoborohydride to stabilize intermediates and minimize byproducts .
  • pH control : Maintain pH 7–8 during diethylaminoethyl coupling to prevent degradation .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

Contradictions may stem from:

  • Cell-specific uptake : Measure intracellular compound levels via LC-MS .
  • Off-target effects : Use CRISPR-Cas9 knockout libraries to identify secondary targets .
  • Microenvironmental factors : Test activity under hypoxic vs. normoxic conditions . Statistical approach: Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Methodological Challenges and Solutions

Q. What techniques improve yield in multi-step syntheses?

  • Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., for nitro-to-amine reduction steps) .
  • Microwave-assisted synthesis : Accelerates sulfonylation and amidation steps (30–60 minutes vs. 24 hours) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the diethylaminoethyl group during benzamide formation .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • pH-dependent hydrolysis : Test stability in buffers (pH 1–9) to simulate gastrointestinal and lysosomal environments .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Comparative and Structural Studies

Q. How does the 4-methoxybenzo[d]thiazole moiety enhance target selectivity?

  • The methoxy group reduces steric hindrance, enabling deeper binding into hydrophobic pockets (e.g., ATP-binding sites) .
  • Comparative Analogues with chloro or nitro substituents show 3–5× lower potency in kinase inhibition assays . Structural insight: Co-crystallization with Hsp90 reveals methoxy-thiazole π-stacking with Phe138 .

Q. What computational tools predict SAR for derivatives of this compound?

  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and molar refractivity .
  • Docking software (AutoDock Vina) : Screen virtual libraries for improved binding to β-tubulin .
  • ADMET prediction : SwissADME or ADMETLab to forecast bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.